molecular formula C19H20N2OS B11347797 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide

Cat. No.: B11347797
M. Wt: 324.4 g/mol
InChI Key: SYKURDNPOZMGLY-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds that consist of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and various industrial applications .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide involves its interaction with specific molecular targets. For instance, some benzothiazole derivatives inhibit the activity of enzymes like carbonic anhydrase and glutamate transporters . The compound may also interact with DNA or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide can be compared with other benzothiazole derivatives such as:

  • N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
  • N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
  • N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)

These compounds share similar structural features but differ in their functional groups, leading to variations in their luminescent properties and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and application potential.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide

InChI

InChI=1S/C19H20N2OS/c1-3-13(4-2)18(22)20-15-11-9-14(10-12-15)19-21-16-7-5-6-8-17(16)23-19/h5-13H,3-4H2,1-2H3,(H,20,22)

InChI Key

SYKURDNPOZMGLY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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